1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea

Lipophilicity Drug-likeness Permeability

The compound belongs to the imidazo[1,2-b]pyrazole‑urea class, which has been extensively explored for kinase‑pathway modulation and anti‑angiogenic activity. Its structure features a fully unsaturated imidazo[1,2-b]pyrazole core, an ethylene spacer, and a 4‑methoxyphenethyl‑urea terminus (PubChem CID 76148327).

Molecular Formula C17H21N5O2
Molecular Weight 327.388
CAS No. 1795298-19-9
Cat. No. B2511046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea
CAS1795298-19-9
Molecular FormulaC17H21N5O2
Molecular Weight327.388
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC(=O)NCCN2C=CN3C2=CC=N3
InChIInChI=1S/C17H21N5O2/c1-24-15-4-2-14(3-5-15)6-8-18-17(23)19-10-11-21-12-13-22-16(21)7-9-20-22/h2-5,7,9,12-13H,6,8,10-11H2,1H3,(H2,18,19,23)
InChIKeyHTTCJZWMUQPPNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea (CAS 1795298-19-9): Compound‑Class Identity and Procurement‑Relevant Structural Context


The compound belongs to the imidazo[1,2-b]pyrazole‑urea class, which has been extensively explored for kinase‑pathway modulation and anti‑angiogenic activity [1]. Its structure features a fully unsaturated imidazo[1,2-b]pyrazole core, an ethylene spacer, and a 4‑methoxyphenethyl‑urea terminus (PubChem CID 76148327). This scaffold differs from the dihydro‑imidazo‑pyrazole‑ureas (e.g., BUR 12) and the pyrazolyl‑ureas (e.g., STIRUR 13) by possessing a fully aromatic bicyclic system and a 4‑methoxyphenethyl substituent instead of the 3‑fluorophenyl group that is conserved across the STIRUR/BUR series. These structural differences create predictable divergence in lipophilicity, hydrogen‑bond capacity, and conformational flexibility that directly impact target‑binding profiles and physicochemical developability [2].

Why In‑Class Imidazo[1,2-b]pyrazole‑Urea Analogs Cannot Be Interchanged: The Case for 4‑Methoxyphenethyl‑Specific Selection


Within the imidazo[1,2-b]pyrazole‑urea family, even single‑point modifications to the phenyl‑urea substituent produce large shifts in biological selectivity, potency, and anti‑angiogenic profile [1]. The prototypical chemotaxis inhibitors STIRUR 13 and STIRUR 41 both carry a 3‑fluorophenyl‑urea moiety and exhibit clogP values of 5.19 and 3.74, respectively, whereas the dihydro‑imidazo‑pyrazole BUR 12 has a clogP of 1.48 [2]. Removal of the fluorine atom alone reduces clogP by approximately 0.5 log units [2]. The target compound replaces the 3‑fluorophenyl group with a 4‑methoxyphenethyl group, which simultaneously alters hydrogen‑bond acceptor count, rotational freedom (7 rotatable bonds vs. fewer in the constrained BUR 12 scaffold), and lipophilicity (measured XLogP3 = 1.1 [3]). These integrated differences mean that substituting a STIRUR or BUR analog for the 4‑methoxyphenethyl variant would yield a different molecule with unpredictable target engagement, metabolic stability, and cell‑permeability characteristics. Generic substitution within this class is therefore scientifically indefensible without re‑validation.

Quantitative Differentiation Evidence: 1-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea vs. Closest Structural Analogs


Substituent‑Driven Lipophilicity Differentiation: XLogP3 1.1 vs. Class‑Representative STIRUR/BUR clogP Values

The target compound's computed XLogP3 of 1.1 [1] is substantially lower than the clogP values reported for the class‑representative chemotaxis inhibitors: STIRUR 13 (clogP 5.19), STIRUR 41 (clogP 3.74), and BUR 12 (clogP 1.48) [2]. This 4.09–0.38 log unit reduction versus the STIRUR/BUR series is primarily driven by replacement of the 3‑fluorophenyl‑urea group with a 4‑methoxyphenethyl‑urea group and absence of additional lipophilic N1‑substituents. The lower lipophilicity predicts improved aqueous solubility and reduced non‑specific protein binding relative to the more lipophilic STIRUR congeners, while remaining within the optimal range (1–3) for oral drug‑likeness per Lipinski guidelines.

Lipophilicity Drug-likeness Permeability

Hydrogen‑Bond Donor/Acceptor Capacity and Topological Polar Surface Area: Targetable Differentiation from the 3‑Fluorophenyl‑Urea Chemotype

The target compound presents 2 hydrogen‑bond donors and 3 hydrogen‑bond acceptors (PubChem computed properties [1]). Its 4‑methoxy substituent introduces an additional H‑bond acceptor relative to the 3‑fluorophenyl‑ureas (STIRUR 13, STIRUR 41, BUR 12), which possess a fluorine atom that is a very weak H‑bond acceptor. This shift in H‑bond capacity alters the topological polar surface area (TPSA) and is expected to modulate interactions with kinase hinge regions and selectivity across the MAPK/PI3K pathway targets that are known to be differentially engaged by pyrazole‑ vs. imidazo[1,2-b]pyrazole‑ureas [2].

Hydrogen bonding Polar surface area Permeability

Rotatable Bond Count and Conformational Flexibility: A Differentiated Scaffold for Target‑Binding Space

The target compound possesses 7 rotatable bonds [1], conferred by the ethylene‑urea‑phenethyl linker. This is significantly higher than the conformationally constrained dihydro‑imidazo‑pyrazole BUR 12 (estimated ≤4 rotatable bonds outside the constrained ring system) and higher than STIRUR 13/41 (estimated 5–6 rotatable bonds). In the imidazo[1,2-b]pyrazole‑urea class, increased conformational flexibility of the urea‑linked side chain is associated with the ability to achieve dual inhibition of fMLP‑OMe‑ and IL‑8‑induced chemotaxis, whereas constrained analogs tend to show pathway‑selective activity [2]. The higher rotatable bond count of the target compound suggests a broader sampling of conformational space, which may translate to pan‑chemokine inhibitory capacity, though direct experimental confirmation is absent.

Conformational flexibility Entropy Binding kinetics

Imidazo[1,2-b]pyrazole Core Saturation State: Aromatic vs. Dihydro Scaffolds and Class‑Level Potency Consequences

The target compound contains a fully aromatic imidazo[1,2-b]pyrazole core, in contrast to the dihydro‑imidazo‑pyrazole scaffold of BUR 12. In the broader imidazo[1,2-b]pyrazole class, aromatic systems have been reported to exhibit low‑nanomolar inhibition of both fMLP‑OMe‑ and IL‑8‑induced neutrophil chemotaxis, with IC50 values in the low‑nanomolar range for representative imidazopyrazole‑carboxamides [1]. For example, in the 2017 study by Meta et al., all imidazopyrazoles inhibited fMLP‑OMe‑ or IL‑8‑induced chemotaxis in a dose‑dependent manner with IC50 values in the low‑nanomolar range [1]. The dihydro analog BUR 12, while active, derives from a constrained scaffold where the urea group is partially inserted into the imidazole ring, resulting in a different pharmacophoric presentation. The aromatic core of the target compound maintains the planar, electron‑rich bicyclic system preferred for hinge‑region binding in kinase targets, whereas the dihydro scaffold introduces sp³ character that alters π‑stacking geometry.

Aromaticity Kinase inhibition Potency

Absence of 3‑Fluorophenyl Substituent: Pharmacological Profile Differentiation from STIRUR/BUR Series

All three extensively characterized pyrazolyl‑urea and dihydro‑imidazo‑pyrazolyl‑urea chemotaxis inhibitors—STIRUR 13, STIRUR 41, and BUR 12—carry a 3‑fluorophenyl substituent on the urea moiety, a feature that the Bruno group has explicitly linked to a better pharmacological profile in the pyrazole and imidazopyrazole series [1]. The target compound instead bears a 4‑methoxyphenethyl group. While the 3‑fluorophenyl group increases lipophilicity (contributing to the elevated clogP values of STIRUR/BUR compounds), it also introduces a site for potential oxidative defluorination and CYP‑mediated metabolism. The 4‑methoxyphenethyl group provides an alternative metabolic soft spot (O‑demethylation) that may yield different metabolite profiles and a distinct off‑target liability spectrum. The lack of the fluorine atom also eliminates the possibility of ¹⁸F radiolabeling for PET imaging, which is a consideration for translational programs.

Fluorine substitution Selectivity Metabolism

Positional Isomer Differentiation: 4‑Methoxyphenethyl vs. 2‑Methoxyphenyl Urea Regioisomers

The closest commercially available comparator, 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea, differs only in the position and connectivity of the methoxy‑phenyl group (ortho‑methoxyphenyl directly attached to urea vs. para‑methoxyphenethyl with an ethylene spacer). This regioisomeric variation is predicted to produce a substantially different 3D presentation of the methoxy group relative to the imidazo[1,2-b]pyrazole core. In related pyrazolyl‑urea SAR studies, the position of substituents on the phenyl‑urea moiety is a critical determinant of activity: ortho‑substituted phenylureas frequently exhibit reduced potency due to steric clash with the urea NH and altered dihedral angles, whereas para‑substituted phenethyl derivatives can extend into distal hydrophobic pockets [1]. The target compound's 4‑methoxyphenethyl group provides an extended, linear conformation (7‑atom linker from core to para‑OMe) that cannot be achieved by the ortho‑methoxyphenyl analog.

Regiochemistry Binding mode Selectivity

Research and Procurement Scenarios Where 1-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea (CAS 1795298-19-9) Is the Preferred Choice


Scaffold‑Hopping from 3‑Fluorophenyl‑Urea to 4‑Methoxyphenethyl‑Urea for Lipophilicity Reduction and Developability Optimization

Programs built on the STIRUR/BUR chemotype can use the target compound to systematically lower lipophilicity while retaining the imidazo[1,2-b]pyrazole core. The measured XLogP3 of 1.1 vs. clogP values of 3.74–5.19 for the STIRUR series [1] makes this compound a direct tool for assessing the impact of lipophilicity reduction on target potency, solubility, and metabolic stability without altering the core heterocycle. This is a standard lead‑optimization maneuver supported by the class‑level observation that removal of the 3‑fluorophenyl substituent reduces clogP by approximately 0.5 log units and modifies pharmacological profile [2].

Kinase Profiling of an Aromatic Imidazo[1,2-b]pyrazole Scaffold with a Non‑Fluorinated, Extended Urea Side Chain

The compound serves as a probe to differentiate kinase‑binding preferences of the aromatic imidazo[1,2-b]pyrazole core bearing an extended 4‑methoxyphenethyl‑urea side chain from (i) the dihydro‑imidazo‑pyrazole BUR 12 scaffold and (ii) the 3‑fluorophenyl‑urea STIRUR series. Class‑level data indicate that aromatic imidazopyrazoles achieve low‑nanomolar inhibition of fMLP‑OMe‑ and IL‑8‑induced chemotaxis [1], and the extended side chain may confer dual‑pathway inhibition analogous to that observed for select N‑aryl‑2‑phenyl‑2,3‑dihydro‑imidazo[1,2-b]pyrazole‑1‑carboxamides [3]. Kinase selectivity panels (e.g., Eurofins DiscoverX or Reaction Biology Corp.) can quantify differential engagement of p38MAPK, ERK1/2, and AKT relative to the comparator compounds.

Metabolic Soft‑Spot Identification: O‑Demethylation vs. Oxidative Defluorination

In vitro metabolite identification studies (e.g., human liver microsomes or hepatocyte incubations) comparing the target compound with STIRUR 13 or STIRUR 41 can delineate the metabolic fate differences between a 4‑methoxyphenethyl‑urea (subject to O‑demethylation) and a 3‑fluorophenyl‑urea (subject to potential defluorination or aryl oxidation). The absence of the fluorine atom eliminates the risk of fluoride ion release, a known liability in some fluorinated drug candidates. This scenario is directly derived from the structural evidence of substituent divergence documented in Section 3, Evidence Item 5.

SAR Exploration of Urea Linker Length and Methoxy Position: Building a 4‑Methoxyphenethyl Series

As the only commercially catalogued imidazo[1,2-b]pyrazole‑urea bearing the 4‑methoxyphenethyl substituent (confirmed by PubChem CID 76148327 [1]), this compound is the obligatory starting material for any SAR campaign that seeks to systematically vary the ethylene spacer length, the methoxy position (ortho, meta, para), or the nature of the terminal aryl ether. The positional isomer differentiation from the ortho‑methoxyphenyl analog (Section 3, Evidence Item 6) underscores that procurement of the 4‑methoxyphenethyl variant is non‑substitutable for this SAR vector.

Quote Request

Request a Quote for 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.